cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid
Description
cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid is a bicyclic heterocyclic compound combined with oxalic acid. The naphthyridine core consists of two fused six-membered rings, with one nitrogen atom in each ring (positions 1 and 5). The octahydro configuration denotes full hydrogenation of the bicyclic system, resulting in a saturated structure. The cis-5-methyl substituent introduces stereochemical complexity, influencing molecular interactions.
This compound is structurally distinct from simpler bicyclic amines due to its fused nitrogen-containing rings and the oxalic acid counterion. Its pharmacological relevance remains underexplored, but analogous naphthyridine derivatives have shown activity in central nervous system (CNS) modulation and enzyme inhibition .
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid |
InChI |
InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
XJNDMCTURKRDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization from Substituted Pyridines
One of the primary approaches to synthesize 1,5-naphthyridines involves cyclization of appropriately substituted pyridine derivatives. For example, 3-aminopyridine derivatives react with aliphatic synthons such as β-ketoesters or diethyl methylenemalonate to form the bicyclic core through condensation and cyclization steps.
- The cis-5-methyl substitution can be introduced by starting with 3-amino-4-methylpyridine or related methyl-substituted aminopyridines.
- Cyclization is often performed under thermal conditions (e.g., reflux in solvents like diphenyl ether or Dowtherm A) to promote ring closure and decarboxylation, yielding hydroxy- or methyl-substituted naphthyridines.
- Subsequent reduction or hydrogenation of the aromatic ring system yields the octahydro derivatives with controlled stereochemistry.
Cycloaddition Reactions (Aza-Diels-Alder / Povarov Reaction)
The aza-Diels-Alder reaction, catalyzed by Lewis acids, is a powerful method to obtain tetrahydro- and octahydro-1,5-naphthyridines with stereochemical control.
- Imines derived from 3-aminopyridines and aldehydes react with olefins such as styrenes or vinyl acetamide to form bicyclic intermediates.
- The reaction proceeds via an endo transition state, favoring the formation of cis isomers.
- The resulting tetrahydro-1,5-naphthyridines can be further reduced or manipulated to yield octahydro derivatives.
- This method allows regio- and stereoselective synthesis of cis-configured octahydro derivatives, including 5-methyl substitutions.
Reduction and Hydrogenation of Aromatic 1,5-Naphthyridines
- Aromatic 1,5-naphthyridines bearing methyl substituents can be selectively hydrogenated using catalytic hydrogenation or homogeneous catalysis with iridium complexes.
- This approach converts the aromatic system into the octahydro form while maintaining the cis stereochemistry at the ring junctions.
- The oxalic acid salt is typically formed by treating the free base octahydro-1,5-naphthyridine derivative with oxalic acid in an appropriate solvent, yielding the crystalline salt form.
Data Table: Summary of Preparation Methods
Detailed Research Findings and Notes
- The Skraup and Friedländer cyclization reactions, traditionally used for naphthyridine synthesis, have been adapted with modern catalysts such as iodine or m-nitrobenzenesulfonate sodium salt to improve yields and reproducibility.
- The use of Meldrum’s acid and substituted triethyl orthoformate allows selective introduction of substituents at specific ring positions, facilitating the synthesis of hydroxy-substituted naphthyridines that can be further reduced to octahydro derivatives.
- The Povarov reaction has been studied extensively for regio- and stereoselective synthesis of tetrahydro-1,5-naphthyridines with control over two stereocenters, which is critical for obtaining the cis-5-methyl octahydro derivative.
- Biocatalytic oxidation methods for N-oxides of 1,5-naphthyridines have been developed but are less relevant for the preparation of the octahydro oxalate salt.
- Thermal cyclization methods involving 3-[(2,2-diethoxycarbonylvinyl)amino]-substituted pyridines provide a high-yield route to dihydro- and tetrahydro-1,5-naphthyridines, which can be further hydrogenated to the octahydro form.
- The oxalic acid salt formation is a standard procedure to improve compound stability and crystallinity, typically performed by mixing the free base with oxalic acid in solvents such as ethanol or water, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the hydrogenated positions of the naphthyridine ring.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups can be introduced at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed:
Oxidation: Oxidized derivatives with ketone or carboxylic acid functional groups.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Structure Differences: The target compound’s 1,5-naphthyridine core includes two nitrogen atoms, unlike the purely hydrocarbon octahydro-naphthalene in Compounds 9 and 10 . Oxalic acid’s small size and high acidity (pKa₁ = 1.27, pKa₂ = 4.28) contrast with the longer-chain carboxylic acids in Compounds 9 (pentanoic acid) and 10 (nonanoic acid), which have lower acidity (pKa ~4.8–5.0) and greater lipophilicity .
Substituent Effects: The cis-5-methyl group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to the tetramethyl groups in Compounds 9 and 10. Oxalic acid’s chelating ability distinguishes it from monofunctional acids in analogs, enabling metal coordination (e.g., calcium or iron) that could influence bioavailability .
Biological Activity :
- Compounds 9 and 10, with hydrocarbon cores and long-chain acids, exhibit activity in lipid-related pathways, likely due to their resemblance to fatty acids. In contrast, the target compound’s nitrogenated core and oxalic acid may target enzymes like diamine oxidases or ion channels .
- Substructure analysis () suggests that fused bicyclic systems with nitrogen atoms correlate with CNS activity, whereas purely aliphatic systems (e.g., Compounds 9/10) associate with metabolic regulation .
Research Findings and Data Gaps
- Synthetic Challenges: The stereochemical complexity of the cis-5-methyl group complicates synthesis compared to non-chiral analogs like Compounds 9 and 10.
- Solubility : Oxalic acid improves aqueous solubility relative to free-base naphthyridines but may reduce membrane permeability due to high polarity.
- Toxicity: No carcinogenicity data exist for the target compound, but structural alerts (e.g., fused amines) warrant caution, as per predictive models in .
Q & A
Q. What analytical methods are recommended for quantifying oxalic acid in biological or environmental samples?
Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for precise quantification. For example:
- HPLC : Utilize a C18 column with UV detection at 210 nm, mobile phase of 0.1% phosphoric acid, and calibration against oxalic acid standards .
- LC-MS : Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) transitions (e.g., m/z 89 → 45) improves specificity in complex matrices like plant extracts or metabolic studies .
| Matrix | Method | Detection Limit | Key Considerations |
|---|---|---|---|
| Plant tissues | HPLC-UV | 0.1 µg/mL | Sample pre-treatment with SPE |
| Biological fluids | LC-MS/MS | 0.05 µg/mL | Ion suppression mitigation |
Q. What are the optimal storage conditions for cis-5-methyl-1,5-naphthyridine derivatives to maintain stability?
Methodological Answer: Store under inert gas (e.g., argon) in airtight containers at 2–8°C. Avoid exposure to moisture and light, as the compound may degrade via oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .
Q. How can oxalic acid be utilized in biomass pretreatment to enhance saccharification?
Methodological Answer: Oxalic acid disrupts lignocellulosic structures by chelating metal ions and hydrolyzing hemicellulose. Optimal conditions for sugarcane bagasse:
- Concentration : 5% (w/v) oxalic acid.
- Temperature : 120°C for 45 minutes.
- Solid-to-liquid ratio : 1:10 (w/v).
A Box-Behnken experimental design identified these parameters, yielding 83 mg/L reducing sugars .
| Factor | Optimal Range | Effect on Sugar Yield |
|---|---|---|
| Acid concentration | 3–5% | Positive correlation |
| Time | 30–45 min | Plateau after 45 min |
| Temperature | 100–120°C | Exponential increase |
Advanced Research Questions
Q. How do phase equilibria in oxalic acid-citric acid-water systems influence industrial process design?
Methodological Answer: Isothermal dissolution studies at 298.15 K reveal co-saturation behavior:
- Techniques : X-ray diffraction (XRD) for precipitate analysis and ion chromatography for solution-phase quantification .
- Key Finding : Citric acid suppresses oxalic acid solubility due to competitive hydration, critical for designing crystallization steps in citrate-oxalate recovery processes .
| Component Ratio (Citric:Oxalic) | Solubility (g/100g H₂O) | Precipitate Phase |
|---|---|---|
| 1:1 | 12.3 ± 0.5 | Mixed hydrate crystals |
| 3:1 | 8.7 ± 0.3 | Citric acid dominant |
Q. How can contradictions in oxalic acid’s sludge dissolution efficiency be resolved?
Methodological Answer: Long-term exposure tests (up to 11 days) show time-dependent saturation effects. For example:
- Initial dissolution : 60% sludge reduction in 2 hours with 8 wt% oxalic acid.
- Plateau phase : After 4 hours, efficiency drops due to oxalate complexation with metals (e.g., Fe³⁺), forming insoluble salts .
| Contact Time | Dissolution Efficiency | pH | Key Reaction |
|---|---|---|---|
| 2 hours | 60% | 2.0 | Fe₂O₃ + 3H₂C₂O₄ → Fe(C₂O₄)₃³⁻ |
| 11 days | 72% | 1.8 | Slow organic matrix breakdown |
Q. What experimental designs address oxalic acid toxicity in ecotoxicological studies?
Methodological Answer: Dose-response assays with model organisms (e.g., honeybee larvae) reveal LC₅₀ values. For example:
- Toxicity threshold : 3% oxalic acid in diet causes 80% larval mortality.
- Mitigation : Intermittent dosing (24-hour exposure followed by 72-hour recovery) reduces chronic effects .
| Concentration | Exposure Duration | Mortality Rate | Mechanism |
|---|---|---|---|
| 3% OA | 24 hours | 80% | Mitochondrial dysfunction |
| 1% OA | 72 hours | 15% | Oxidative stress |
Q. How do fungal oxalate-metabolizing enzymes regulate biodegradation of lignin?
Methodological Answer: White-rot fungi (e.g., Dichomitus squalens) secrete oxalate oxidase and decarboxylase to maintain pH homeostasis. Key methods:
- Gene knockout : CRISPR-Cas9 silencing of oxdc reduces lignin degradation by 40%.
- Metabolomics : ¹³C tracing shows oxalate incorporation into glyoxylate cycle intermediates .
| Enzyme | Function | Impact on Lignin Degradation |
|---|---|---|
| Oxalate oxidase | Converts oxalate to CO₂ | Maintains extracellular pH |
| Cellobiose dehydrogenase | Generates Fenton reaction reagents | Synergistic with oxalate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
